

(R)-(-)-Tetrahydrofurylamine: A Technical Guide to its Chemical Structure, Stereochemistry, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Tetrahydrofurylamine

Cat. No.: B141050

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Tetrahydrofurylamine is a chiral amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its defined stereochemistry and versatile functional groups—a primary amine and a tetrahydrofuran ring—make it an invaluable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).^{[1][2]} This guide provides an in-depth overview of its chemical structure, stereochemical properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Stereochemistry

(R)-(-)-Tetrahydrofurylamine, systematically named [(2R)-oxolan-2-yl]methanamine, possesses a single stereocenter at the C2 position of the tetrahydrofuran ring.^[3] The "(R)" designation denotes the absolute configuration at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.^[4] This specific stereoisomer is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.

The structure consists of a saturated five-membered heterocyclic ether (tetrahydrofuran) substituted at the second position with an aminomethyl group (-CH₂NH₂).^[5] The presence of both a Lewis basic amine and a hydrogen bond-accepting ether oxygen allows for diverse chemical transformations and interactions.

Figure 1: Chemical structure and stereochemistry of **(R)-(-)-Tetrahydrofurylamine**.

Physicochemical Properties

The quantitative properties of **(R)-(-)-Tetrahydrofurylamine** are summarized below. These data are essential for designing synthetic procedures, purification protocols, and formulation studies.

Property	Value	Reference
Identifier		
CAS Number	7202-43-9	[3] [5] [6]
Molecular Formula	C ₅ H ₁₁ NO	[3] [5] [6]
Molecular Weight	101.15 g/mol	[3] [5] [6]
Physical Properties		
Appearance	Colorless to pale yellow liquid	[1] [7]
Boiling Point	152-153 °C (at 760 mmHg) 55 °C (at 18 mmHg)	[4] [6]
Density	0.98 g/mL at 25 °C	[4] [5]
Refractive Index	n _{20/D} 1.455	[4] [5]
Stereochemical Properties		
Optical Activity	[α] _{20/D} -12° (c = 2 in chloroform)	[4] [5]
Enantiomeric Purity	Typically ≥ 98.5%	[1] [8]
Safety Properties		
Flash Point	46 °C (114.8 °F) - closed cup	[4]
Hazard Classifications	Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2	[3] [4]

Synthesis and Experimental Protocols

(R)-(-)-Tetrahydrofurylamine is typically produced from bio-renewable sources, starting with furfural, which is derived from agricultural feedstocks like corn cobs.[\[9\]](#)[\[10\]](#) The general synthetic pathway involves the reductive amination of furfural or furfuryl alcohol, followed by hydrogenation of the furan ring, and finally, resolution of the resulting racemic mixture.

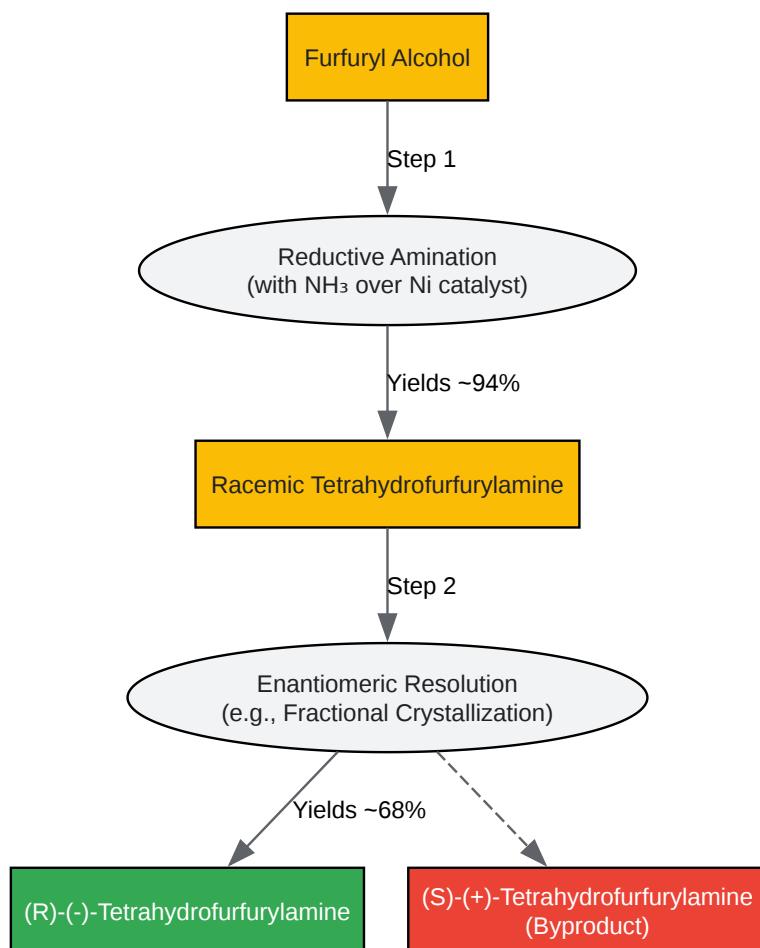

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis and resolution of **(R)-(-)-Tetrahydrofurfurylamine**.

Representative Protocol: Enantiomeric Resolution by Fractional Crystallization

The following protocol is a representative method for resolving racemic tetrahydrofurfurylamine using a chiral resolving agent, as described in the literature.[8]

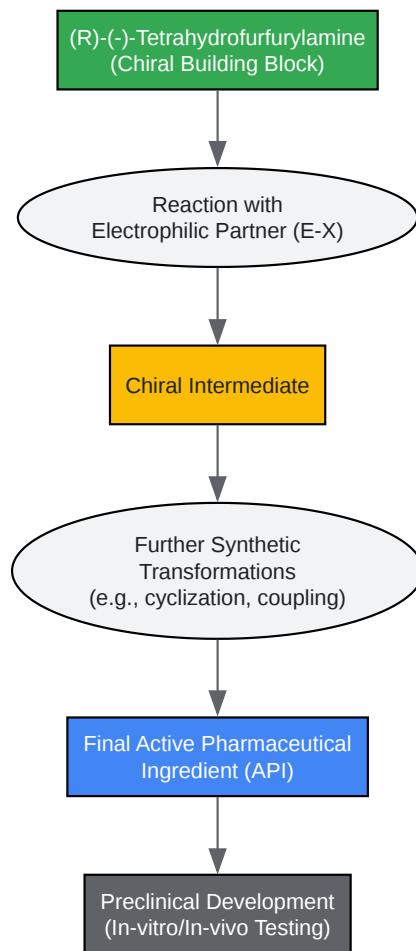
Objective: To isolate **(R)-(-)-Tetrahydrofurfurylamine** from a racemic mixture.

Materials:

- Racemic tetrahydrofurfurylamine

- L-(+)-Tartaric acid (chiral resolving agent)
- Methanol
- Diethyl ether
- Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:


- Salt Formation: Dissolve one equivalent of racemic tetrahydrofurfurylamine in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot methanol.
- Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator (4 °C) to facilitate the crystallization of the diastereomeric salt ((R)-amine-L-tartrate). The (R,L) salt is typically less soluble than the (S,L) salt and will precipitate first.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.
- Recrystallization (Optional): To improve optical purity, the collected crystals can be recrystallized from a minimal amount of hot methanol. Repeat this process until a constant optical rotation is achieved.
- Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of aqueous NaOH solution with stirring until the salt is fully dissolved and the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free **(R)-(-)-Tetrahydrofurfurylamine**.
- Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

- Drying and Evaporation: Combine the organic extracts, dry over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the purified **(R)-(-)-Tetrahydrofurfurylamine**.
- Analysis: Confirm the identity and enantiomeric purity of the final product using techniques such as chiral HPLC, polarimetry, and NMR spectroscopy. An optical purity of >98.5% can be achieved with this method.[\[8\]](#)

Applications in Drug Development

As a chiral building block, **(R)-(-)-Tetrahydrofurfurylamine** is not typically an API itself but is a key starting material for synthesizing more complex chiral molecules. Its primary amine provides a reactive handle for forming amides, sulfonamides, secondary amines, and other functional groups, while its inherent chirality is transferred to the final product, obviating the need for costly resolution steps later in the synthesis.

Its use is critical in developing drugs where stereochemistry dictates efficacy and safety. One enantiomer of a drug can have the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 3: Conceptual workflow for the use of **(R)-(-)-Tetrahydrofurylamine** in API synthesis.

Safety and Handling

(R)-(-)-Tetrahydrofurylamine is a flammable liquid and vapor that can cause skin and serious eye irritation.^{[3][4]} It may also cause respiratory irritation.^[3] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[4] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Conclusion

(R)-(-)-Tetrahydrofurylamine is a cornerstone chiral intermediate for the modern pharmaceutical and chemical industries. Its well-defined stereochemistry, derived from

renewable resources, provides a reliable and efficient starting point for the asymmetric synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-Tetrahydrofurfurylamine 99 7202-43-9 [sigmaaldrich.com]
- 5. (R)-(-)-四氢糠胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furfurylamine | 617-89-0 [chemicalbook.com]
- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(-)-Tetrahydrofurfurylamine: A Technical Guide to its Chemical Structure, Stereochemistry, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141050#r-tetrahydrofurfurylamine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com